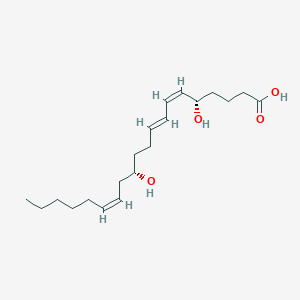![molecular formula C12H16ClNO B220355 N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide, also known as CDDP, is a chemical compound that has been widely studied for its potential use in scientific research. CDDP is a member of the amide class of compounds, which are characterized by the presence of a carbonyl group attached to a nitrogen atom.
Mecanismo De Acción
The mechanism of action of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide is not fully understood, but it is thought to involve the inhibition of PTPs, which are enzymes that regulate the activity of signaling molecules such as protein kinases. By inhibiting PTPs, N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide may be able to enhance the activity of these signaling molecules, leading to increased cellular proliferation and survival.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the inhibition of angiogenesis (the formation of new blood vessels). N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit PTPs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in lab experiments is its ability to inhibit PTPs, which can be useful for studying the role of these enzymes in cellular signaling pathways. However, one limitation of using N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide, including the development of more potent and selective inhibitors of PTPs, the identification of new targets for N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in cancer cells, and the investigation of the potential use of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide and its potential applications in scientific research.
Métodos De Síntesis
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide as a white solid, which can be purified using standard methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of protein tyrosine phosphatases (PTPs), which play a key role in the regulation of cellular signaling pathways. N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has also been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Nombre del producto |
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide |
|---|---|
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) |
Clave InChI |
XIYIHDPIDPTEHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=C1Cl |
SMILES canónico |
CC(C)(C)C(=O)NCC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





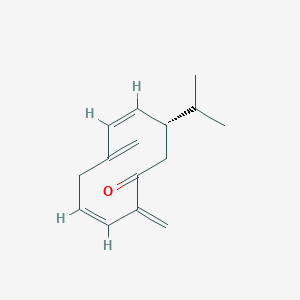
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
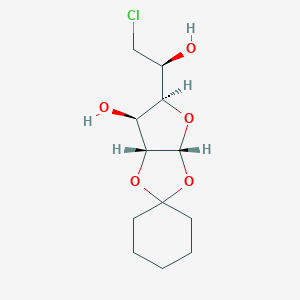
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

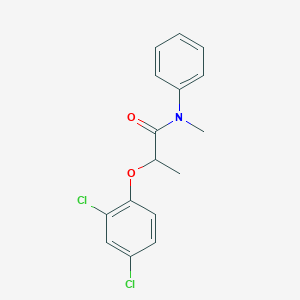

![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
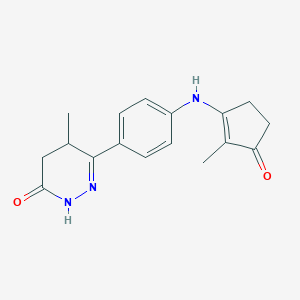

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
